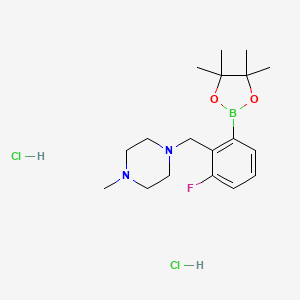

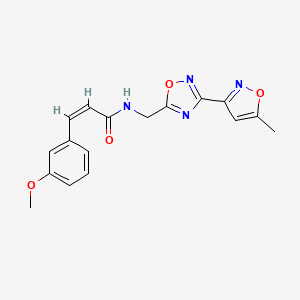

![molecular formula C22H21N5O2S B2913061 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 893926-20-0](/img/structure/B2913061.png)

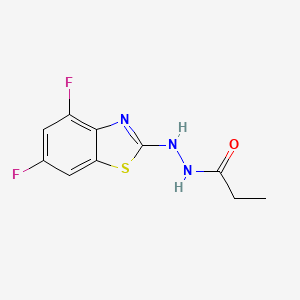

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a nucleophilic substitution of various phenylcarbamoyl acetamides .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 228 °C . It has a molecular weight of 410.5 g/mol .Wissenschaftliche Forschungsanwendungen

Kinase Inhibitor

This compound exhibits kinase inhibitory activity, particularly against ROCK (Rho-associated protein kinase) isoforms. ROCKs play essential roles in cell migration, cytoskeletal dynamics, and tissue remodeling. By inhibiting ROCKs, this compound may have therapeutic implications in diseases related to aberrant cell motility, such as cancer metastasis and cardiovascular disorders .

Anti-Inflammatory Agent

The compound’s structure suggests potential anti-inflammatory properties. It may modulate inflammatory pathways by interfering with cytokine production, NF-κB signaling, or other immune-related processes. Investigating its effects on immune cells and inflammatory mediators could reveal its therapeutic potential in inflammatory diseases .

Anticancer Activity

Given its kinase inhibitory properties, this compound might be relevant in cancer research. It could impact tumor cell proliferation, migration, and invasion. Preclinical studies are needed to evaluate its efficacy against specific cancer types and explore potential combination therapies .

Cardiovascular Applications

ROCK inhibitors have been investigated for their cardiovascular effects. This compound may influence vascular tone, endothelial function, and blood pressure regulation. Further studies are necessary to understand its impact on cardiovascular health .

Neuroprotection

ROCK inhibition has been linked to neuroprotection in various models of neurodegenerative diseases. This compound could potentially protect neurons from oxidative stress, inflammation, and apoptosis. Research in this area may uncover its therapeutic relevance for conditions like Alzheimer’s disease or Parkinson’s disease .

Drug Delivery Systems

The compound’s unique structure and potential bioactivity make it an interesting candidate for drug delivery systems. Researchers could explore its use as a carrier for targeted drug delivery, improving drug solubility, stability, and tissue-specific delivery .

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S/c1-14-8-9-18(15(2)10-14)27-21-16(11-25-27)22(24-13-23-21)30-12-20(28)26-17-6-4-5-7-19(17)29-3/h4-11,13H,12H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRLOVDKTULBNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

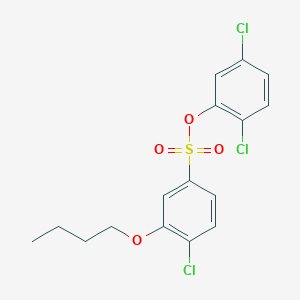

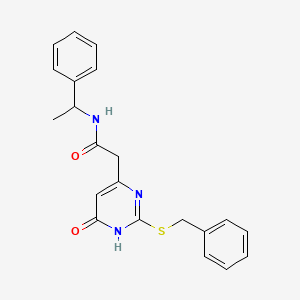

![2-[3-(4-Fluorophenyl)sulfanylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2912991.png)

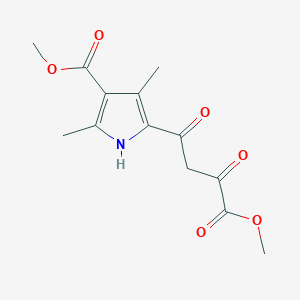

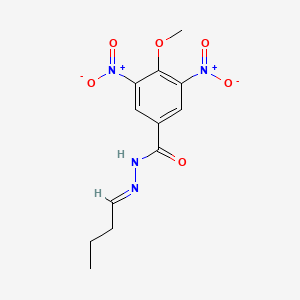

![2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2912995.png)

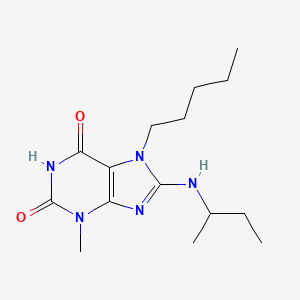

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2912998.png)